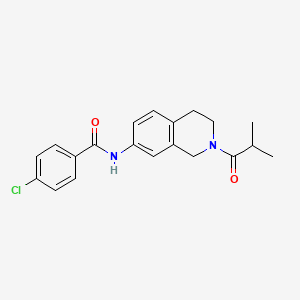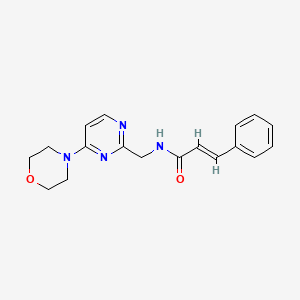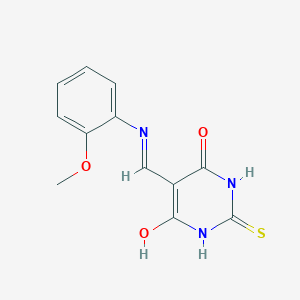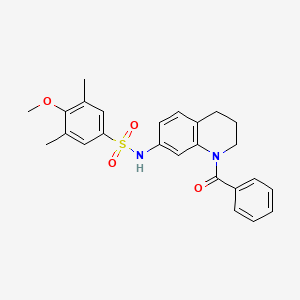
4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research over the years. It is a potent inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Manufacturing Processes
- A study by Walker et al. (2010) describes the development of a manufacturing route for a novel anticonvulsant compound, highlighting the process of coupling tetrahydroisoquinoline with a benzoate side chain to yield the parent molecule, which is a key step in the synthesis of related compounds (Walker et al., 2010).
Chemical Synthesis Methods
- Schuster, Lázár, and Fülöp (2010) developed a synthesis method for 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, demonstrating the utility of isocyanide-based, three-component reactions (Schuster et al., 2010).
Catalysis and Chemical Reactions
- Song et al. (2010) explored the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, showcasing the use of tetrahydroisoquinoline derivatives in catalytic processes (Song et al., 2010).
- Zhu, Zhou, and Xia (2016) reported on a metal-free method for synthesizing isoquinoline-1,3(2H,4H)-dione derivatives, indicating the potential for creating diverse tetrahydroisoquinoline structures (Zhu et al., 2016).
Photocyclisation in Organic Chemistry
- Ninomiya et al. (1984) conducted a study on the synthesis of benzo[a]quinolizines related to certain alkaloids, which involved the acylation of 3,4-dihydro-1-methylisoquinoline, demonstrating the application of tetrahydroisoquinolines in photocyclisation processes (Ninomiya et al., 1984).
Pharmaceutical and Medicinal Applications
- Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, illustrating the relevance of tetrahydroisoquinoline structures in the development of pharmaceutical compounds (Norman et al., 1996).
Advanced Organic Synthesis Techniques
- Zaki, Radwan, and El-Dean (2017) developed a synthetic method for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showing the versatility of tetrahydroisoquinoline frameworks in organic synthesis (Zaki et al., 2017).
Wirkmechanismus
The mode of action of a compound generally involves binding to its target(s) and modulating their activity, which can lead to changes in biochemical pathways and cellular functions . The specific effects would depend on the nature of the targets and how they are altered by the compound.
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of a compound’s action can vary widely, from modulating cellular signaling pathways to altering physiological responses. This would depend on the specific targets and pathways affected by the compound .
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and hence its ability to exert its effects .
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-10-9-14-5-8-18(11-16(14)12-23)22-19(24)15-3-6-17(21)7-4-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGMZVQOBAXAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)

![4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957751.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)

![2,4,7,8-Tetramethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2957755.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate](/img/structure/B2957757.png)

![[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2957759.png)



![2-(4-Butoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2957765.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2957768.png)